![molecular formula C11H19N5 B2590773 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1416346-18-3](/img/structure/B2590773.png)
3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine” is a derivative of [1,2,4]triazolo[4,3-a]pyridine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves the design and creation of a series of novel compounds . The synthesis process is carried out using highly electron-deficient 2-hydrazinopyridines .Molecular Structure Analysis
The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .Scientific Research Applications
- Researchers have explored derivatives of this compound as potential c-Met kinase inhibitors . Among these, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values ranging from nanomolar to low micromolar levels. This suggests its potential in cancer therapy.
- Some derivatives of this compound have shown antifungal activity against Rhizoctonia cerealis . While not all compounds were equally effective, their inhibitory rates ranged from 20.5% to 70.9%. Further investigation could reveal specific mechanisms and applications.
- Although not widely studied, the presence of the fused [1,2,4]triazole heterocyclic fragment in these compounds makes them interesting candidates for insecticidal activity . Further research is needed to explore their efficacy against specific pests.
- The combination of the [1,2,4]triazolo[4,3-a]pyridine scaffold and a phosphoryl group suggests potential biological activity modulation . Investigating their interactions with specific targets could yield valuable insights.
- These compounds contribute to the pool of heterocyclic ring systems . Researchers have synthesized them through various routes, including cyclization of heterocyclic diamines with nitrites or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Their versatility opens doors for further synthetic exploration.
Anti-Tumor Activity
Antifungal Properties
Insecticidal Potential
Biological Activity Modulation
Heterocyclic Synthesis
Mechanism of Action
Target of Action
The primary targets of 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Future Directions
properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-2-6-16-10(3-1)13-14-11(16)9-15-7-4-12-5-8-15/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHVJCAJUCAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3CCNCC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.